molecular formula C18H19N5 B6443104 6-(2-methyl-1H-imidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine CAS No. 2549000-15-7

6-(2-methyl-1H-imidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine

Cat. No.: B6443104
CAS No.: 2549000-15-7
M. Wt: 305.4 g/mol
InChI Key: QIWYVUGDJPABJZ-UHFFFAOYSA-N
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Description

The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine features a pyrimidine core substituted at position 6 with a 2-methylimidazole group and at position 4 with a 1,2,3,4-tetrahydronaphthalen-1-yl amine moiety. Its molecular formula is C₁₈H₂₀N₆, with a molecular weight of 320.40 g/mol (derived from and extrapolation of substituents).

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-13-19-9-10-23(13)18-11-17(20-12-21-18)22-16-8-4-6-14-5-2-3-7-15(14)16/h2-3,5,7,9-12,16H,4,6,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWYVUGDJPABJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name Core Structure Substituents at Pyrimidine Positions Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrimidine 6: 2-methylimidazole; 4: tetrahydronaphthalen-1-yl amine C₁₈H₂₀N₆ 320.40
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine () Pyrimidine 4: benzoimidazole; 2: amine C₁₁H₁₀N₆ 226.24
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () Pyrrole-carboxamide Imidazole, trifluoromethylpyridine C₂₂H₂₃F₃N₆O 468.46
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine () Pyrimidine-benzimidazole 4: naphthalene; 2: trifluoromethyl C₂₈H₂₀F₃N₇O 527.50
6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine () Tetrahydropyrido-pyrimidine 6: nitrophenyl; 2: amine C₁₃H₁₅N₅O₂ 281.29
Key Observations:

Substituent Diversity : The target compound’s 2-methylimidazole group (position 6) contrasts with benzoimidazole in or trifluoromethylpyridine in , which may alter steric bulk and electronic properties.

Saturation : The tetrahydronaphthalene moiety introduces partial saturation compared to fully aromatic naphthalene in , possibly improving solubility or metabolic stability .

Pharmacological Implications

  • Kinase Inhibition : Pyrimidine derivatives with imidazole substituents (e.g., ) are often explored as kinase inhibitors due to their ATP-binding site mimicry .

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